4,4'-Cyclohexylidenedianilinium dichloride
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Overview
Description
4,4’-Cyclohexylidenedianilinium dichloride is a chemical compound with the molecular formula C18H24Cl2N2 and a molecular weight of 339.30256 . It is known for its unique structure, which includes a cyclohexylidene core flanked by two anilinium groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-cyclohexylidenedianilinium dichloride typically involves the reaction of cyclohexanone with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the final product .
Industrial Production Methods: In industrial settings, the production of 4,4’-cyclohexylidenedianilinium dichloride is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Cyclohexylidenedianilinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form cyclohexylidene derivatives.
Substitution: The anilinium groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include quinone derivatives, cyclohexylidene derivatives, and substituted anilinium compounds .
Scientific Research Applications
4,4’-Cyclohexylidenedianilinium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-cyclohexylidenedianilinium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research .
Comparison with Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Diaminodicyclohexylmethane
- 4,4’-Diaminodiphenylsulfone
Comparison: Compared to these similar compounds, 4,4’-cyclohexylidenedianilinium dichloride is unique due to its cyclohexylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
CAS No. |
85030-20-2 |
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Molecular Formula |
C18H24Cl2N2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
[4-[1-(4-azaniumylphenyl)cyclohexyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H22N2.2ClH/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;;/h4-11H,1-3,12-13,19-20H2;2*1H |
InChI Key |
VCDRTFHTOUCNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)[NH3+])C3=CC=C(C=C3)[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
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